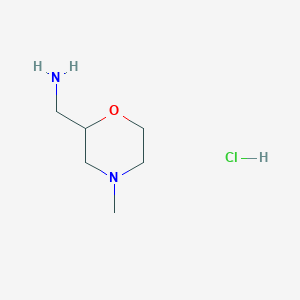

1-(4-Methyl-2-morpholinyl)methanamine hydrochloride

Description

1-(4-Methyl-2-morpholinyl)methanamine hydrochloride is a primary amine derivative featuring a morpholine ring substituted with a methyl group at the 4-position and a methanamine group at the 2-position, forming a hydrochloride salt. This compound has been used in research as a building block for drug discovery, though commercial availability is currently discontinued . Its molecular formula is C₆H₁₃ClN₂O, with a molecular weight of approximately 176.64 g/mol. The morpholine ring enhances solubility, while the methyl group may improve metabolic stability compared to non-methylated analogs.

Properties

IUPAC Name |

(4-methylmorpholin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-8-2-3-9-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOVEGXARBUQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, also known as a morpholine derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 177.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its morpholine structure allows for specific binding to active sites, potentially inhibiting or modulating enzymatic activity.

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes associated with metabolic processes, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : Studies suggest that it may act as a modulator for neurotransmitter receptors, impacting neurological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

In cellular assays, the compound has been evaluated for its anticancer properties. It demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 40 |

These results indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on rat models subjected to oxidative stress. The results showed that treatment with the compound significantly reduced neuronal cell death and improved cognitive function.

Case Study 2: Anti-inflammatory Properties

In a model of inflammation induced by lipopolysaccharides (LPS), the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of morpholine derivatives, highlighting how modifications can enhance biological activity. For instance, substituents on the morpholine ring have been correlated with improved enzyme inhibition and receptor affinity.

Comparison with Similar Compounds

4-Glycylmorpholine Hydrochloride

- Structure: 2-Amino-1-morpholin-4-ylethanone hydrochloride.

- Key Differences: Contains a ketone group adjacent to the amino group, unlike the primary amine in the target compound.

- Its molecular weight (~194.65 g/mol) is higher due to the glycyl moiety .

1-Methyl-2-morpholin-4-yl-2-phenylethylamine Hydrochloride

- Structure : Combines a morpholine ring with a phenylethylamine backbone and a methyl group.

- Key Differences : The phenyl group increases lipophilicity, enhancing CNS penetration but possibly reducing aqueous solubility. The molecular weight (249.78 g/mol ) is significantly higher than the target compound .

1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine Hydrochloride

- Structure : Features bromophenyl and thienylmethyl substituents.

- Key Differences : Bulky aromatic groups may hinder metabolic clearance but improve binding to aromatic receptor sites (e.g., serotonin receptors). The halogen (Br) adds molecular weight (~347.68 g/mol) and alters electronic properties .

(4-Methoxyphenyl)(phenyl)methanamine Hydrochloride

- Structure : Diarylmethane core with methoxy and phenyl groups.

- Molecular weight is 249.74 g/mol, comparable to phenyl-containing analogs .

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride

- Structure : Thiadiazole ring substituted with methoxyphenyl and methanamine.

- Molecular weight is 265.74 g/mol .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 1-(4-Methyl-2-morpholinyl)methanamine HCl | C₆H₁₃ClN₂O | ~176.64 | Morpholine ring, methyl group, primary amine |

| 4-Glycylmorpholine HCl | C₆H₁₁ClN₂O₂ | ~194.65 | Ketone group, glycyl moiety |

| 1-Methyl-2-morpholin-4-yl-2-phenylethylamine HCl | C₁₃H₂₀ClN₂O | 249.78 | Phenyl group, CNS-targeted |

| 1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine HCl | C₁₂H₁₄BrClN₂S | 347.68 | Bromophenyl, thienylmethyl, halogenated |

| (4-Methoxyphenyl)(phenyl)methanamine HCl | C₁₄H₁₆ClNO | 249.74 | Diarylmethane, methoxy group |

| [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl | C₁₀H₁₂ClN₃OS | 265.74 | Thiadiazole ring, heterocyclic |

Preparation Methods

Ring-Opening Reaction and Hydrochloride Salt Formation

A common initial step is the ring-opening of 2-propylene oxide by morpholine derivatives to form morpholinyl-propylated intermediates, which are then acidified with hydrochloric acid to form hydrochloride salts.

| Step | Reagents | Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 1-(4'-chloro-phenyl)-2-methyl isophthalic acid, 2-propylene oxide, morpholine | Ring-opening reaction, acidification with HCl | Formation of 1-(4'-chloro-phenyl)-2-methyl-2-morpholinyl-1-propylated hydrochlorate | 90.6 (two-step GC yield) | 98.5 (GC content) |

Oxidation to Ketone Intermediate

The secondary alcohol formed after ring-opening is oxidized to the corresponding ketone using oxygen in the presence of catalysts like ammonium molybdate or Pd-C.

| Step | Reagents | Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2 | 1-(4'-chloro-phenyl)-2-methyl-2-morpholinyl-1-propylated hydrochlorate, oxygen, catalyst (e.g., ammonium molybdate or Pd-C) | Aeration at 85°C for 2 hours | Formation of 1-(4'-chloro-phenyl)-2-methyl-2-morpholinyl-1-acetone | 90.2-90.6 (GC yield) | 98.5 (GC content) |

Substitution Reaction for Functional Group Introduction

The ketone intermediate undergoes nucleophilic substitution with sodium methyl mercaptide in the presence of phase transfer catalysts such as tetrabutylammonium bromide.

| Step | Reagents | Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 3 | 1-(4'-chloro-phenyl)-2-methyl-2-morpholinyl-1-acetone, sodium methyl mercaptide, tetrabutylammonium bromide | Reflux at 70-80°C for 6-10 hours | Formation of 2-methyl isophthalic acid-(4'-methylthio group phenyl)-2-morpholinyl-1-acetone | 97 (GC content) | 97 (GC content) |

Salt Formation and Purification

The final step involves converting the free base amine into its hydrochloride salt to improve stability and handling.

- The amine is dissolved in aqueous hydrochloric acid or treated with HCl gas.

- The salt is recrystallized from suitable solvents such as isopropyl alcohol or mixtures with methyl tert-butyl ether.

- Cooling and filtration yield the purified hydrochloride salt.

Data Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Ring-opening & salt | 1-(4'-chloro-phenyl)-2-methyl isophthalic acid, 2-propylene oxide, morpholine | HCl acidification | 80-85°C, stirring | Morpholinyl-propylated hydrochlorate | 90.6 | 98.5 |

| 2 | Oxidation | Morpholinyl-propylated hydrochlorate | Oxygen, ammonium molybdate or Pd-C catalyst | 85°C, aeration for 2 hours | Morpholinyl-acetone | 90.2-90.6 | 98.5 |

| 3 | Substitution | Morpholinyl-acetone | Sodium methyl mercaptide, tetrabutylammonium bromide | Reflux 70-80°C, 6-10 hours | Methylthio-substituted morpholinyl acetone | 97 | 97 |

| 4 | Salt formation | Free base amine | HCl, solvents (isopropanol, MTBE) | Recrystallization, cooling | 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride | N/A | High |

Research Findings and Notes

- The ring-opening reaction is highly efficient and selective under controlled temperature and acidification conditions, yielding high-purity hydrochloride intermediates.

- Oxidation using oxygen and catalytic amounts of ammonium molybdate or Pd-C is effective, with high conversion rates and minimal side products.

- Phase transfer catalysis with tetrabutylammonium bromide facilitates substitution reactions in aqueous-organic biphasic systems, improving yields and product purity.

- Final hydrochloride salt formation and recrystallization improve compound stability and facilitate isolation of the pure compound.

- Use of mixed solvents and controlled cooling rates during recrystallization influence crystal size and purity, important for pharmaceutical applications.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 4-methylmorpholine-2-carbaldehyde with methylamine, followed by HCl salt formation. Key factors include:

- Solvent choice : Dichloromethane (DCE) or methanol (MeOH) is optimal for stabilizing intermediates .

- Reducing agents : NaBH(OAc)₃ (for DCE) or NaBH₄ (for MeOH) selectively reduces the imine intermediate while preserving the morpholine ring .

- Temperature : Reactions performed at 0–25°C minimize side reactions (e.g., over-reduction).

Typical yields range from 60–75% under these conditions.

Q. How should researchers characterize this compound, and what analytical benchmarks are critical?

Standard characterization includes:

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Solid form : Stable at −20°C in a desiccator for ≥12 months.

- Solution : Degrades in aqueous buffers (pH >7) within 48 hours; use freshly prepared solutions in acidic conditions (pH 3–5) .

- Light sensitivity : Store in amber vials to prevent photodegradation of the morpholine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

Contradictions often arise from:

- Tautomerism : The morpholine ring may adopt different chair conformations, splitting proton signals. Use variable-temperature NMR (e.g., 25°C vs. 60°C) to identify dynamic equilibria .

- Impurities : Trace solvents (e.g., DCE) or unreacted methylamine can produce ghost peaks. Confirm via GC-MS or 2D NMR (COSY, HSQC) .

- Salt forms : Ensure HCl counterion consistency via ion chromatography (e.g., 0.1 M NaOH eluent) .

Q. What methodologies optimize functional group reactivity in derivatives of this compound?

The morpholine and methylamine groups enable:

- Alkylation : React with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ to modify the amine .

- Oxidation : Use m-CPBA to convert morpholine to a nitroxide radical for EPR studies .

- Cross-coupling : Suzuki-Miyaura reactions (Pd(OAc)₂, SPhos) at the methyl position require Boc protection of the amine .

Q. How do researchers design experiments to assess this compound’s bioactivity while minimizing cytotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.